SB-204900

Description

Properties

CAS No. |

173220-67-2 |

|---|---|

Molecular Formula |

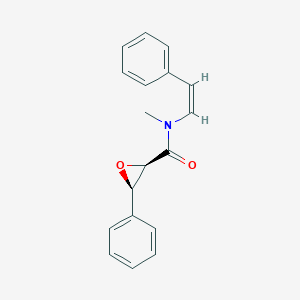

C18H17NO2 |

Molecular Weight |

279.3 g/mol |

IUPAC Name |

(2S,3R)-N-methyl-3-phenyl-N-[(Z)-2-phenylethenyl]oxirane-2-carboxamide |

InChI |

InChI=1S/C18H17NO2/c1-19(13-12-14-8-4-2-5-9-14)18(20)17-16(21-17)15-10-6-3-7-11-15/h2-13,16-17H,1H3/b13-12-/t16-,17+/m1/s1 |

InChI Key |

SZEAIHVOVOPANP-MCYMDBPJSA-N |

Isomeric SMILES |

CN(/C=C\C1=CC=CC=C1)C(=O)[C@@H]2[C@H](O2)C3=CC=CC=C3 |

Canonical SMILES |

CN(C=CC1=CC=CC=C1)C(=O)C2C(O2)C3=CC=CC=C3 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

SB 204900; SB204900; SB-204900. |

Origin of Product |

United States |

Foundational & Exploratory

SB-204900: A Technical Overview of a Novel Oxirane Carboxamide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the current scientific understanding of SB-204900, a novel natural product. Initial assumptions based on nomenclature common in synthetic pharmaceutical chemistry suggested a potential role as a serotonin 5-HT1B receptor antagonist; however, extensive investigation of available scientific literature indicates that this compound is, in fact, a distinct oxirane carboxamide isolated from the plant Clausena lansium.[1] This document summarizes the known chemical properties, synthesis, and the broader biological context of related compounds, while also highlighting the current gaps in pharmacological data for this compound itself.

Core Chemical Properties

This compound is characterized by its unique oxirane carboxamide structure. The key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | N-methyl-N-[(Z)-styryl]-3-phenyloxirane-2-carboxamide | [2] |

| Molecular Formula | C18H17NO2 | Inferred from structure |

| Molecular Weight | 279.34 g/mol | Calculated |

| SMILES String | CN(C(=O)C1OC1c2ccccc2)/C=C/c3ccccc3 | Inferred from structure |

| Melting Point | Not reported | |

| Solubility | Not reported |

Synthesis and Experimental Protocols

The synthesis of this compound has been described in the scientific literature, providing a foundational experimental protocol for its preparation. The synthesis is a multi-step process, the key steps of which are outlined below.

Synthesis of (+)-SB204900

The synthesis of the (+) enantiomer of this compound has been accomplished using (2S,3R)-3-phenyloxirane-2-carboxamide as a starting material. A key step in this synthesis involves a copper-catalyzed coupling reaction.

Experimental Protocol:

-

A mixture of enantiopure (2S,3R)-3-phenyloxirane-2-carboxamide (1 mmol, 163 mg), CuI (0.4 mmol, 76 mg), N,N-dimethylglycine hydrochloride (0.8 mmol, 112 mg), Cs2CO3 (2 mmol, 650 mg), and Z-styryl bromide (3 mmol, 549 mg) is prepared in dry 1,4-dioxane (34 mL) under an argon atmosphere.

-

The reaction mixture is refluxed for 3 hours.

-

After cooling to room temperature, ethyl acetate (100 mL) is added, and the resulting mixture is filtered through a short silica gel pad.

-

The filtrate is concentrated, and the residue is purified by column chromatography on silica gel (200–300 mesh) using a mixture of petroleum ether and ethyl acetate (10:1) as the eluent to yield the coupled product.

-

To a solution of the purified product (0.5 mmol, 133 mg) in dry DMF (3 mL) at 0°C under argon, NaH (2 mmol, 48 mg) is added.

-

After stirring for 30 minutes, methyl iodide (6 mmol, 0.375 mL) is added, and the mixture is stirred for an additional 2 hours.

-

Water (50 mL) is then added, and the product is extracted with ethyl acetate (3 x 15 mL).

-

The combined organic layers are processed to yield (+)-SB204900.

Pharmacological Profile and Mechanism of Action

Currently, there is a notable absence of published pharmacological data for this compound. Studies on its biological activity, including binding affinities, in vitro or in vivo efficacy, and mechanism of action, have not been reported in the available scientific literature.

The chemical structure of this compound, specifically the presence of an oxirane (epoxide) ring, suggests potential biological reactivity. Epoxide groups are known to be electrophilic and can react with nucleophiles in biological systems, such as amino acid residues in proteins. This reactivity is the basis for the biological activity of some other epoxide-containing natural products.

References

The Natural Abundance and Isolation of SB-204900: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-204900 is a novel oxirane carboxamide that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its natural source, detailed isolation protocols, and key characterization data. The information presented herein is compiled from peer-reviewed scientific literature to ensure accuracy and reliability for research and development purposes.

Natural Source

This compound has been identified and isolated from the fruit tree Clausena lansium (Lour.) Skeels, which belongs to the Rutaceae family.[1] This plant, commonly known as wampee or wampi, is native to Southern China and is also cultivated in Taiwan.[1] Traditionally, the leaves of Clausena lansium have been utilized in folk medicine for treating a variety of ailments, including coughs, asthma, and viral hepatitis.[1] Scientific investigations into the chemical constituents of this plant have led to the discovery of this compound, among other bioactive compounds.[1][2] While initially isolated from the leaves, subsequent studies have also reported its presence in the seeds of the plant.[3][4]

Isolation Methodology

The isolation of this compound from Clausena lansium involves a multi-step process encompassing extraction and sequential chromatographic purification. The following protocol is based on the methodology described in the primary scientific literature.[1]

Experimental Protocol: Isolation of this compound

-

Extraction:

-

The initial step involves the extraction of plant material (leaves of Clausena lansium) with hexane.[1] The crude hexane extract serves as the starting material for the purification process.

-

-

Sequential Chromatography:

-

Step 1: Diaion HP20 Chromatography: The crude hexane extract is first subjected to chromatography using a Diaion HP20 resin.[1]

-

Step 2: Diaion HP20SS Chromatography: The fractions containing the target compound from the initial chromatography are then further purified using Diaion HP20SS resin.[1]

-

Step 3: Silica Gel Chromatography: The semi-purified material is subsequently chromatographed on a silica gel column to achieve a higher degree of purity.[1]

-

-

Crystallization:

-

The final step in the isolation of this compound is crystallization. The purified compound is crystallized from an ethyl acetate/hexane solvent system, yielding colorless prisms.[1]

-

The overall workflow for the isolation of this compound is depicted in the following diagram:

Structural Characterization and Physicochemical Properties

The definitive structure of this compound was elucidated through extensive spectroscopic analysis and confirmed by single-crystal X-ray diffraction.[1] The compound is formally named (2S,3R)-N-methyl-N-[(Z)-styryl]-3-phenyloxirane-2-carboxamide.[1]

Quantitative Data Summary

The physicochemical and spectroscopic data for this compound are summarized in the tables below.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₈H₁₇NO₂ |

| Molecular Weight | 279.34 g/mol |

| Appearance | Colorless prisms |

| Melting Point | 59-60 °C |

| Optical Rotation | [α]²⁵D +14 (c = 1.0, CHCl₃) |

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| UV (EtOH) | λmax 261 nm (ε 10912) |

| IR (KBr) | νmax 3075, 3040, 1665, 1645, 1445, 1385, 1260 cm⁻¹ |

| HREIMS | m/z [M⁺] 279.1261 (calculated for C₁₈H₁₇NO₂, 279.1259) |

| EIMS | m/z (rel. int.) [M⁺] 279 (14), 250 (4), 220 (19), 193 (25), 173 (43), 144 (68), 133 (69), 117 (47), 99 (55), 91 (100), 77 (35), 65 (29) |

Table 3: ¹H and ¹³C NMR Data for this compound (in CDCl₃)

| Position | ¹³C (δ, ppm) | ¹H (δ, ppm, J in Hz) |

| 1 | 167.3 | - |

| 2 | 59.1 | 3.55 (d, 2.0) |

| 3 | 61.2 | 4.10 (d, 2.0) |

| 4 | 134.5 | - |

| 5, 9 | 128.5 | 7.30-7.45 (m) |

| 6, 8 | 128.8 | 7.30-7.45 (m) |

| 7 | 125.9 | 7.30-7.45 (m) |

| 1' | - | - |

| 2' | 114.7 | 5.85 (d, 9.5) |

| 3' | 137.9 | 7.00 (d, 9.5) |

| 4' | 135.0 | - |

| 5', 9' | 128.8 | 7.30-7.45 (m) |

| 6', 8' | 129.2 | 7.30-7.45 (m) |

| 7' | 128.5 | 7.30-7.45 (m) |

| N-CH₃ | 33.1 | 3.30 (s) |

Proposed Biosynthetic Pathway

While the complete biosynthetic pathway of this compound has not been definitively elucidated, a plausible route can be proposed based on the biosynthesis of related amide alkaloids in Clausena species. The pathway likely involves the condensation of a phenylpropanoid precursor with an amino acid derivative, followed by subsequent enzymatic modifications.

Conclusion

This compound is a structurally unique natural product isolated from Clausena lansium. The detailed isolation protocol and comprehensive spectroscopic data provided in this guide serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and chemical synthesis. Further investigation into the biosynthetic pathway and pharmacological properties of this compound is warranted to fully explore its potential applications.

References

Unveiling the Molecular Targets of SB-204900: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the potential biological targets of SB-204900, an oxane carboxamide naturally occurring in Clausena lansium. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the pharmacological profile of this compound.

Core Findings: Inhibition of p38 MAPK Signaling and Anti-inflammatory Effects

This compound has been identified as a potent inhibitor of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Research has demonstrated that this compound significantly inhibits the phosphorylation of p38 MAPK, a key regulator of inflammatory responses. This inhibitory action underlies the compound's observed anti-inflammatory properties.

Experimental evidence from studies on rat basophilic leukemia (RBL-2H3) cells has shown that this compound effectively suppresses the release of histamine and Tumor Necrosis Factor-alpha (TNF-α), two critical mediators of inflammation. Furthermore, this compound has been shown to decrease the formation of Interleukin-6 (IL-6) and Cyclooxygenase-2 (COX-2), further highlighting its broad anti-inflammatory activity.

Quantitative Analysis of Biological Activity

To provide a clear comparison of the inhibitory effects of this compound, the following table summarizes the available quantitative data.

| Biological Target/Process | Cell Line | Method | Key Findings |

| p38 MAPK Phosphorylation | RBL-2H3 | Immunoblotting | Markedly suppressed |

| Histamine Release | RBL-2H3 | HPLC with post-column fluorometric derivatization | Significant inhibition |

| TNF-α Release | RBL-2H3 | ELISA | Significant inhibition |

| IL-6 Formation | RBL-2H3 | Not specified | Decreased formation |

| COX-2 Formation | RBL-2H3 | Not specified | Decreased formation |

Note: Specific IC50 values for the inhibition of p38 MAPK phosphorylation by this compound are not yet publicly available. The term "markedly suppressed" is a qualitative description from the cited literature.

Experimental Protocols

This section details the methodologies employed in the key experiments cited in this guide.

Isolation of this compound from Clausena lansium

A general procedure for the isolation of compounds from Clausena lansium involves solvent extraction of the plant material (e.g., hexane extract of the roots and stems), followed by chromatographic separation techniques to purify the individual compounds, including this compound. The structural elucidation is typically achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

p38 MAPK Phosphorylation Inhibition Assay

The inhibitory effect of this compound on p38 MAPK phosphorylation is assessed using immunoblotting (Western Blot).

Workflow:

Protocol:

-

Cell Culture and Treatment: RBL-2H3 cells are cultured to an appropriate density. The cells are then pre-incubated with varying concentrations of this compound for a specified period.

-

Stimulation: Following pre-incubation, the cells are stimulated with an agent known to activate the p38 MAPK pathway (e.g., a phorbol ester or calcium ionophore) for a defined time.

-

Cell Lysis: The cells are washed and then lysed to extract total cellular proteins.

-

SDS-PAGE and Western Blotting: The protein lysates are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

-

Immunodetection: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated form of p38 MAPK. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the extent of p38 MAPK phosphorylation in the presence and absence of this compound.

Histamine and TNF-α Release Assays

The effect of this compound on the release of histamine and TNF-α from RBL-2H3 cells is determined as follows:

Workflow:

Protocol:

-

Cell Culture and Treatment: RBL-2H3 cells are seeded in multi-well plates and pre-incubated with this compound at various concentrations.

-

Stimulation: Degranulation is induced by stimulating the cells with an appropriate agent (e.g., calcium ionophore A23187 or an antigen for IgE-sensitized cells).

-

Supernatant Collection: After the stimulation period, the cell culture supernatant is collected.

-

Quantification:

-

Histamine: The concentration of histamine in the supernatant is quantified using High-Performance Liquid Chromatography (HPLC) with post-column fluorometric derivatization.

-

TNF-α: The amount of TNF-α released into the supernatant is measured using a specific Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Signaling Pathway

The inhibitory action of this compound on the p38 MAPK pathway interrupts a key signaling cascade involved in the production of pro-inflammatory mediators.

SB-204900: A Technical Review of its Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-204900 is a novel, naturally occurring oxirane carboxamide that has garnered interest for its potential therapeutic applications. First isolated from the plant Clausena lansium, this small molecule has demonstrated noteworthy anti-inflammatory and anticancer properties in preclinical studies. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological evaluation of this compound, with a focus on its mechanism of action and the experimental methodologies used to elucidate its biological functions.

Discovery and Isolation

This compound was first identified as a novel natural product isolated from the leaves and stems of Clausena lansium (Lour.) Skeels, a plant belonging to the Rutaceae family. The discovery was the result of a screening program aimed at identifying novel bioactive compounds from natural sources.

Experimental Protocols: Isolation and Structure Elucidation

While the full, detailed experimental protocol for the isolation of this compound from Clausena lansium is not publicly available in its entirety, the seminal publication by Milner et al. outlines the general methodology. The process would have likely involved the following key steps:

-

Extraction: Dried and powdered plant material (Clausena lansium) would be subjected to solvent extraction, likely using a series of solvents with increasing polarity to separate compounds based on their chemical properties.

-

Fractionation: The crude extract would then undergo fractionation using chromatographic techniques such as column chromatography over silica gel. This process separates the complex mixture into simpler fractions.

-

Purification: Fractions showing promising activity in preliminary bioassays would be further purified using techniques like High-Performance Liquid Chromatography (HPLC) to isolate individual compounds.

-

Structure Elucidation: The chemical structure of the purified compound, this compound, was determined using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), mass spectrometry (MS), and likely X-ray crystallography to confirm its stereochemistry.

Chemical Synthesis

The total synthesis of this compound has been successfully achieved, providing a renewable source of the compound for further research and development. The synthesis is crucial for enabling the production of analogues for structure-activity relationship (SAR) studies.

Experimental Protocols: Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is described in the chemical literature. A general overview of a likely synthetic route is as follows:

-

Starting Materials: The synthesis would typically begin with commercially available and relatively inexpensive starting materials.

-

Key Steps: The synthetic pathway would involve several key chemical transformations to construct the oxirane and carboxamide functionalities of the molecule. This might include an epoxidation reaction to form the oxirane ring and an amide coupling reaction to form the final carboxamide.

-

Purification: Each intermediate and the final product would be purified using standard laboratory techniques such as column chromatography, recrystallization, and HPLC.

-

Characterization: The identity and purity of the synthesized this compound would be confirmed by comparing its spectroscopic data (NMR, MS) with that of the natural product.

Pharmacological Properties

This compound has been investigated for its anti-inflammatory and anticancer activities. These studies have provided initial insights into its mechanism of action and therapeutic potential.

Anti-inflammatory Activity

This compound has been shown to possess significant anti-inflammatory properties in a mast cell-based in vitro model. Mast cells play a critical role in the inflammatory response by releasing a variety of mediators, including histamine and cytokines.

The anti-inflammatory effects of this compound were evaluated using the RBL-2H3 rat basophilic leukemia cell line, a well-established model for studying mast cell degranulation.

-

Cell Culture: RBL-2H3 cells were cultured in an appropriate medium and stimulated with a calcium ionophore, A23187, to induce degranulation and the release of inflammatory mediators.

-

Treatment: Cells were pre-treated with varying concentrations of this compound before stimulation.

-

Histamine Release Assay: The amount of histamine released into the cell culture supernatant was quantified using High-Performance Liquid Chromatography (HPLC).

-

TNF-α Release Assay: The concentration of Tumor Necrosis Factor-alpha (TNF-α), a pro-inflammatory cytokine, in the cell culture supernatant was measured using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Western Blot Analysis: To investigate the underlying signaling pathway, the phosphorylation status of key signaling proteins, such as p38 Mitogen-Activated Protein Kinase (MAPK), was assessed by Western blot analysis.

| Assay | Cell Line | Stimulant | Effect of this compound |

| Histamine Release | RBL-2H3 | A23187 | Inhibition of histamine release |

| TNF-α Release | RBL-2H3 | A23187 | Inhibition of TNF-α release |

| p38 MAPK Phosphorylation | RBL-2H3 | A23187 | Suppression of phosphorylation |

The anti-inflammatory effects of this compound are, at least in part, mediated through the inhibition of the p38 MAPK signaling pathway.

Anticancer Activity

In addition to its anti-inflammatory effects, this compound has demonstrated cytotoxic activity against several human cancer cell lines.

The anticancer activity of this compound was evaluated using standard in vitro cytotoxicity assays.

-

Cell Lines: A panel of human cancer cell lines, including oral human epidermal carcinoma (KB), breast cancer (MCF7), and small cell lung cancer (NCI-H187), were used.

-

Cell Culture and Treatment: The cancer cells were cultured under standard conditions and treated with a range of concentrations of this compound for a specified period (e.g., 48 or 72 hours).

-

Cytotoxicity Assay: Cell viability was assessed using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

IC50 Determination: The half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%, was calculated from the dose-response curves.

| Cell Line | Cancer Type | IC50 (µg/mL) |

| KB | Oral Human Epidermal Carcinoma | 3.8 |

| MCF7 | Breast Cancer | 4.2 |

| NCI-H187 | Small Cell Lung Cancer | 3.5 |

The general workflow for assessing the anticancer activity of this compound is depicted below.

Conclusion

This compound is a promising natural product with demonstrated anti-inflammatory and anticancer activities. Its mechanism of action appears to involve the modulation of key signaling pathways, such as the p38 MAPK pathway. Further research is warranted to fully elucidate its therapeutic potential, including in vivo efficacy studies and the exploration of its structure-activity relationships through the synthesis of analogues. The detailed experimental protocols outlined in this guide provide a foundation for researchers to build upon in their future investigations of this intriguing molecule.

SB-204900 CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological activity, and mechanism of action of SB-204900, a natural product with demonstrated anti-inflammatory potential.

Core Compound Information

| Parameter | Value |

| CAS Number | 150425-93-7 |

| Molecular Formula | C₁₈H₁₈N₂O₂ |

| Compound Type | Oxirane Carboxamide |

| Natural Source | Clausena lansium (Wampee) |

Biological Activity and Mechanism of Action

This compound is an oxirane carboxamide isolated from the fruit tree Clausena lansium.[1] Research has primarily focused on its anti-inflammatory properties. Studies have shown that this compound can inhibit the release of histamine and tumor necrosis factor-alpha (TNF-α) from rat basophilic leukemia cells (RBL-2H3).

The anti-inflammatory effects of this compound are attributed to its modulation of key signaling pathways. Notably, it has been observed to significantly inhibit the phosphorylation of p38 mitogen-activated protein kinase (MAPK). The p38 MAPK pathway is a critical regulator of inflammatory responses, and its inhibition can lead to a downstream reduction in the production of pro-inflammatory cytokines. This suggests that the primary mechanism of action for this compound's anti-inflammatory activity is through the suppression of the p38 MAPK signaling cascade.

While specific IC₅₀ or Kᵢ values for this compound are not widely reported in the public literature, its activity has been demonstrated at concentrations in the micromolar range (5-50 µM) in cell-based assays. Further research is required to fully quantify its potency and characterize its inhibitory constants. In addition to its anti-inflammatory effects, some studies have also reported weak cytotoxic and antifungal activities for this compound.

Experimental Protocols

The following is a representative experimental protocol for evaluating the anti-inflammatory activity of this compound in a cellular model, based on published research.

Cell Culture and Treatment:

-

Cell Line: Rat basophilic leukemia cells (RBL-2H3) are commonly used as a model for mast cells in allergy and inflammation studies.

-

Culture Conditions: Cells are maintained in an appropriate culture medium (e.g., Eagle's Minimum Essential Medium) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.

-

Pre-incubation with this compound: RBL-2H3 cells are seeded in multi-well plates. Prior to stimulation, the cells are pre-incubated with varying concentrations of this compound (e.g., 5, 25, and 50 µM) for a defined period (e.g., 30 minutes).

-

Stimulation: Following pre-incubation, the cells are stimulated with an appropriate agent to induce an inflammatory response. A common stimulant is the calcium ionophore A23187, which can trigger degranulation and cytokine release.

-

Incubation: The cells are then incubated for a further period to allow for the release of inflammatory mediators (e.g., 3 hours for mRNA analysis, 8 hours for protein analysis).

Analysis of Inflammatory Response:

-

Western Blotting for Signaling Pathway Analysis: To investigate the effect on signaling pathways, cell lysates are collected after a short stimulation period (e.g., 15 minutes). Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated and total forms of key signaling proteins such as p38 MAPK, protein kinase C (PKC), and components of the NF-κB pathway (e.g., IκB, p65).

-

Measurement of Mediator Release: The levels of histamine and TNF-α released into the cell culture supernatant can be quantified using commercially available ELISA kits.

Visualizations

Signaling Pathway of this compound in RBL-2H3 Cells

References

An In-depth Technical Guide to the Therapeutic Potential of SB204

Disclaimer: Initial searches for the compound "SB-204900" yielded minimal and inconclusive results. However, a significant body of research exists for a closely named investigational drug, "SB204," a topical nitric oxide-releasing agent for the treatment of acne vulgaris. This guide will focus on the therapeutic potential of SB204, as it is highly probable that the original query pertained to this compound.

This technical guide provides a comprehensive overview of SB204, a novel topical treatment for acne vulgaris. It is intended for researchers, scientists, and drug development professionals interested in its mechanism of action, clinical trial data, and experimental protocols.

Core Concepts: Mechanism of Action

SB204 is a topical gel containing NVN1000, a nitric oxide-releasing macromolecule.[1] The therapeutic effect of SB204 is attributed to the antimicrobial and anti-inflammatory properties of nitric oxide (NO).[2][3]

Antimicrobial Action: Nitric oxide has demonstrated potent antimicrobial activity against Propionibacterium acnes (P. acnes), the bacterium implicated in the pathogenesis of acne.[2][4][5] NO and its reactive nitrogen species derivatives can cause nitrosative and oxidative stress in bacterial cells, leading to damage of DNA, proteins, and lipids, ultimately resulting in bacterial cell death. A key advantage of this mechanism is the low propensity for the development of bacterial resistance.[1]

Anti-inflammatory Action: Acne is increasingly recognized as an inflammatory skin condition.[3] P. acnes can stimulate innate immune responses, leading to the production of pro-inflammatory cytokines. Nitric oxide can modulate this inflammatory cascade.[4] It has been shown to suppress the production of several pro-inflammatory cytokines, including interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), IL-6, and IL-8.[6][7][8] The anti-inflammatory actions of nitric oxide include the inhibition of IL-1β and Th17 activation.[3] This dual action of targeting both the bacterial trigger and the subsequent inflammatory response makes SB204 a promising therapeutic agent for acne.[2]

Experimental Protocols

The clinical development of SB204 for acne vulgaris has involved several key studies, primarily Phase 2 and Phase 3 clinical trials. The general methodology for these trials is outlined below.

Study Design

The pivotal clinical trials for SB204 were typically multi-center, randomized, double-blind, and vehicle-controlled studies.[1][9][10]

-

Phase 2 Studies: These studies aimed to evaluate the efficacy, safety, and tolerability of different concentrations of SB204 (e.g., 1%, 2%, and 4%) administered once or twice daily compared to a vehicle gel.[1][9]

-

Phase 3 Studies: These larger-scale trials were designed to confirm the efficacy and safety of the selected dose of SB204 (typically 4% once daily) in a broader patient population.[10][11][12] A long-term, open-label safety study was also conducted.[13][14]

Participant Population

Eligible participants were generally healthy individuals aged 9 or 12 to 40 years with a clinical diagnosis of moderate to severe facial acne vulgaris.[1][9][10][15] Key inclusion criteria often included a specific range of inflammatory (papules and pustules) and non-inflammatory (open and closed comedones) lesion counts at baseline, and a certain score on the Investigator's Global Assessment (IGA) scale.[10]

Treatment Regimen

Participants were randomly assigned to receive either SB204 gel or a matching vehicle gel. The treatment was self-applied to the face, typically once or twice daily, for a duration of 12 weeks.[1][9][10]

Efficacy and Safety Assessments

Efficacy was primarily assessed by the following co-primary endpoints at week 12:[9][11]

-

Absolute change from baseline in inflammatory lesion counts.

-

Absolute change from baseline in non-inflammatory lesion counts.

-

Proportion of participants achieving "success" on the IGA scale , defined as a score of 'clear' (0) or 'almost clear' (1) and at least a 2-grade improvement from baseline.[10][11]

Safety and tolerability were monitored through the recording of adverse events, physical examinations, and local skin tolerability assessments (evaluating erythema, scaling, dryness, pruritus, and burning/stinging).[1][9]

Quantitative Data Summary

The following tables summarize key efficacy data from Phase 2 and Phase 3 clinical trials of SB204 for the treatment of acne vulgaris.

Table 1: Efficacy Results from a Phase 2b Study of SB204[16][17]

| Endpoint | SB204 4% Once Daily | Vehicle | p-value |

| Absolute Change in Inflammatory Lesions | -11.3 | -5.8 | 0.004 |

| Percent Change in Inflammatory Lesions | 42% | 19% | - |

| Absolute Change in Non-inflammatory Lesions | -14.1 | -7.6 | 0.032 |

| Percent Change in Non-inflammatory Lesions | 37% | 17% | - |

Table 2: Efficacy Results from a Phase 2 Study of SB204[1]

| Endpoint (Mean Percent Reduction at Week 12) | SB204 1% Twice Daily | SB204 4% Twice Daily | Vehicle |

| Non-inflammatory Lesions | Statistically Significant vs. Vehicle | Statistically Significant vs. Vehicle | - |

| Inflammatory Lesions | Not Statistically Significant vs. Vehicle | Statistically Significant vs. Vehicle | - |

Note: Specific percentage reductions were not provided in the abstract.

Table 3: Overview of Phase 3 Pivotal Trial Results (NI-AC301 and NI-AC302)[11]

| Co-Primary Endpoint | NI-AC301 Result vs. Vehicle | NI-AC302 Result vs. Vehicle |

| Absolute Change in Inflammatory Lesions | Statistically Significant | Statistically Significant |

| Absolute Change in Non-inflammatory Lesions | Not Statistically Significant | Statistically Significant |

| IGA Success | Not Statistically Significant | Statistically Significant |

Conclusion

SB204 represents a novel therapeutic approach for acne vulgaris, leveraging the dual antimicrobial and anti-inflammatory properties of nitric oxide. Clinical trial data have demonstrated its potential to reduce both inflammatory and non-inflammatory acne lesions with a favorable safety and tolerability profile.[1][16] The unique mechanism of action, which does not rely on traditional antibiotics, may offer a valuable alternative in the management of acne, particularly in the context of rising antibiotic resistance.[5] While the Phase 3 program yielded mixed results on all co-primary endpoints across both pivotal trials, the overall body of evidence suggests that SB204 is a promising topical agent for the treatment of acne.[11] Further research and analysis of the existing data may help to fully elucidate its therapeutic potential and place in the clinical landscape.

References

- 1. Results of a Phase 2 Efficacy and Safety Study with SB204, an Investigational Topical Nitric Oxide-releasing Drug for the Treatment of Acne Vulgaris - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is SB204 used for? [synapse.patsnap.com]

- 3. Harnessing the Power of Nitric Oxide for Therapeutic Application in Dermatology - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

- 4. Nanoparticles Used to Prevent Inflammatory Acne Through Slow-Released Nitric Oxide | School of Medicine and Health Sciences [smhs.gwu.edu]

- 5. Novan Therapeutics’ SB204 shows promise as a non- antibiotic treatment of acne vulgaris | Drug Discovery News [drugdiscoverynews.com]

- 6. Nitric Oxide Releasing Nanoparticles prevent Propionibacterium acnes induced inflammation by both clearing the organism and inhibiting microbial stimulation of the innate immune response - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nitric Oxide-Releasing Nanoparticles Prevent Propionibacterium acnes-Induced Inflammation by Both Clearing the Organism and Inhibiting Microbial Stimulation of the Innate Immune Response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Targeting Inflammation in Acne: Current Treatments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Results of a Phase 2, Randomized,Vehicle-Controlled Study Evaluating the Efficacy,Tolerability, and Safety of Daily or Twice Daily SB204 for the Treatment of Acne Vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. malinplc.com [malinplc.com]

- 12. Novan Announces Both SB204 Phase 3 Pivotal Trials Fully Enrolled [clinicalleader.com]

- 13. Novan to Present Integrated Data from Phase III Trials with SB204 for Treatment of Acne - BioSpace [biospace.com]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

- 16. Novan's SB204 Demonstrates Positive Phase 2b Clinical Trial Results for the Treatment of Acne Vulgaris - - PracticalDermatology [practicaldermatology.com]

SB-204900: An Obscure Natural Product with Undefined Potential in Drug Discovery

Initial findings identify SB-204900 as a novel oxirane carboxamide isolated from the plant Clausena lansium. However, a comprehensive review of publicly available scientific literature reveals a significant lack of in-depth data regarding its role as a lead compound in drug discovery. Information on its mechanism of action, associated signaling pathways, and quantitative biological data remains largely unpublished.

Clausena lansium, a plant species from which this compound is derived, has been a source of various natural products with potential therapeutic properties. The identification of this compound as a novel chemical entity suggests a potential starting point for new drug discovery efforts.[1] However, without further published research, its biological activity and therapeutic relevance are unknown.

The process of developing a natural product into a lead compound involves several critical stages, including initial screening for biological activity, identification of the molecular target, and optimization of the chemical structure to improve potency, selectivity, and pharmacokinetic properties. A lead compound serves as a template for the development of new drug candidates. The journey from a natural product discovery to a clinically approved drug is a lengthy and complex process that requires extensive research and development.

Currently, there is no available information in the public domain detailing any of these crucial drug discovery and development stages for this compound. Key information that is not available includes:

-

Biological Activity: There are no published studies describing the biological effects of this compound on any specific disease models or cellular assays.

-

Mechanism of Action: The molecular target or targets of this compound and the signaling pathways it may modulate have not been elucidated.

-

Quantitative Data: Critical data for drug discovery, such as binding affinities (Kd, Ki) or inhibitory concentrations (IC50, EC50), are not available.

-

Experimental Protocols: Detailed methodologies for any experiments conducted with this compound have not been published.

While the chemical structure of this compound has been described, the absence of further biological data prevents a thorough analysis of its potential as a lead compound. The progression of a novel natural product like this compound into a viable lead for drug discovery is contingent on extensive further research to characterize its biological activity and mechanism of action. Without such data, any discussion of its role in drug discovery remains speculative.

References

In Silico Screening of SB-204900: A Technical Guide for Targeting Proteins in Acne Vulgaris

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the in silico screening of SB-204900, an investigational nitric oxide-releasing compound for the topical treatment of acne vulgaris. Given that the precise molecular targets of this compound are not fully elucidated, this document outlines a systematic approach to identify and evaluate its potential protein interactions through computational methods. The methodologies described herein are designed to accelerate drug development by providing a rational basis for experimental validation.

Introduction to this compound and its Therapeutic Context

This compound (also known as SB204) is a topical drug candidate that has been investigated for the treatment of acne vulgaris. Clinical studies have shown its efficacy in reducing both inflammatory and noninflammatory lesions.[1] The therapeutic benefit of this compound is believed to stem from its ability to release nitric oxide (NO), a molecule with known antimicrobial and immunomodulatory properties.[1] While the general mechanism is understood, the specific protein targets through which this compound or the released NO exert their effects remain largely unknown. This guide proposes a focused in silico screening strategy to uncover these targets.

Proposed Protein Targets for In Silico Screening

Based on the pathophysiology of acne, a panel of potential protein targets has been selected for the virtual screening of this compound. These targets are implicated in inflammation, sebum production, and bacterial activity.

Table 1: Proposed Protein Targets for this compound In Silico Screening

| Target Class | Protein Target | Rationale for Inclusion |

| Human Proteins | Follistatin-like 1 (FSTL1) | Upregulated in acne patients and associated with increased incidence.[2][3] |

| Annexin A5 (ANXA5) | Identified as a potential protein target with increased expression in acne.[2][3] | |

| Insulin-like Growth Factor 1 Receptor (IGF-1R) | Key regulator of sebum production and cellular proliferation in sebaceous glands.[4] | |

| Androgen Receptor (AR) | Mediates the effects of androgens, which stimulate sebum production. | |

| Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) | Involved in lipid metabolism and inflammation in the skin. | |

| Bacterial Proteins (C. acnes) | Lipase | Crucial for the breakdown of sebum lipids, contributing to inflammation. |

| Christie-Atkins-Munch-Petersen (CAMP) factor | A virulence factor that contributes to the inflammatory response. | |

| 50S ribosomal protein L30 | Essential for bacterial protein synthesis and survival. |

In Silico Screening Workflow

A multi-step in silico workflow is proposed to efficiently screen and prioritize potential protein targets for this compound. This workflow integrates ligand and protein preparation, molecular docking, and molecular dynamics simulations to predict binding affinities and interaction stability.

Detailed Experimental Protocols

Ligand and Protein Preparation

Objective: To prepare the 3D structures of this compound and the target proteins for docking.

Protocol:

-

Ligand Preparation:

-

Obtain the 2D structure of this compound from a chemical database (e.g., PubChem).

-

Convert the 2D structure to a 3D conformation using a molecular modeling software (e.g., ChemDraw, Avogadro).

-

Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).

-

Generate multiple conformers to account for ligand flexibility.

-

-

Protein Preparation:

-

Retrieve the 3D crystal structures of the target proteins from the Protein Data Bank (PDB).

-

If a crystal structure is unavailable, generate a homology model using a server like SWISS-MODEL.

-

Prepare the protein for docking by:

-

Removing water molecules and co-crystallized ligands.

-

Adding hydrogen atoms.

-

Assigning protonation states to ionizable residues.

-

Repairing any missing side chains or loops.

-

-

Define the binding site based on co-crystallized ligands or using a binding site prediction tool.

-

Molecular Docking

Objective: To predict the binding pose and affinity of this compound to the target proteins.

Protocol:

-

Use a molecular docking program such as AutoDock Vina, Glide, or GOLD.

-

Define the grid box encompassing the identified binding site on the protein.

-

Perform the docking simulation with appropriate parameters for exhaustiveness and number of binding modes.

-

The output will be a set of predicted binding poses for this compound within the protein's active site, along with their corresponding docking scores (binding affinities).

Molecular Dynamics (MD) Simulations

Objective: To assess the stability of the predicted protein-ligand complex and refine the binding pose.

Protocol:

-

Take the best-ranked docked complex from the molecular docking step as the starting structure.

-

Use an MD simulation package like GROMACS, AMBER, or NAMD.

-

Solvate the complex in a water box with appropriate ions to neutralize the system.

-

Perform energy minimization of the entire system.

-

Gradually heat the system to physiological temperature (310 K) and equilibrate it.

-

Run a production MD simulation for a sufficient time (e.g., 100 ns) to observe the dynamics of the complex.

-

Analyze the trajectory for root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and hydrogen bond interactions to evaluate the stability of the complex.

Data Presentation: Hypothetical Docking Results

The following table presents a hypothetical summary of molecular docking results for this compound against the proposed protein targets.

Table 2: Hypothetical Molecular Docking Scores of this compound against Target Proteins

| Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues |

| FSTL1 | 4L4P | -8.5 | TYR-89, LYS-121, ASP-154 |

| ANXA5 | 1A5A | -7.9 | GLU-45, ARG-201, SER-210 |

| IGF-1R | 1IGR | -9.2 | MET-1053, LEU-1078, VAL-1085 |

| Androgen Receptor | 2AM9 | -8.8 | GLN-711, ARG-752, THR-877 |

| PPAR-γ | 3DZY | -9.5 | SER-289, HIS-323, TYR-473 |

| C. acnes Lipase | 1JIR | -7.2 | SER-114, ASP-289, HIS-319 |

| C. acnes CAMP factor | 3K2L | -6.8 | TRP-56, PHE-112, ILE-145 |

| C. acnes 50S ribosomal protein L30 | 4V9D | -6.5 | ARG-45, LYS-50, GLU-88 |

Note: These are hypothetical values for illustrative purposes.

Visualization of a Key Signaling Pathway

The IGF-1R signaling pathway is a critical regulator of sebaceous gland function and is a promising target for acne therapy. The following diagram illustrates a simplified representation of this pathway.

Conclusion

This technical guide provides a robust framework for the in silico screening of this compound against a panel of rationally selected protein targets relevant to the pathophysiology of acne. By employing a systematic workflow of molecular docking and molecular dynamics simulations, researchers can generate valuable hypotheses about the mechanism of action of this compound. The findings from these computational studies will be instrumental in guiding future experimental validation and accelerating the development of novel therapeutics for acne vulgaris.

References

- 1. Results of a Phase 2 Efficacy and Safety Study with SB204, an Investigational Topical Nitric Oxide-releasing Drug for the Treatment of Acne Vulgaris - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unveiling new protein biomarkers and therapeutic targets for acne through integrated analysis of human plasma proteomics and genomics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unveiling new protein biomarkers and therapeutic targets for acne through integrated analysis of human plasma proteomics and genomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What protein powders are best for acne prone skin? - Project LEAD [projectlead.dermsquared.com]

Methodological & Application

Total Synthesis of SB-204900: A Detailed Protocol for Researchers

This document provides a comprehensive protocol for the total synthesis of SB-204900, a naturally occurring oxirane carboxamide isolated from Clausena lansium. The synthetic route described herein is based on the work of Reddy et al. (2009), which outlines an efficient and concise method for preparing both enantiomers of the target molecule. This protocol is intended for researchers, scientists, and drug development professionals engaged in the synthesis of bioactive natural products.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of a crucial intermediate, (2S,3R)-3-phenyloxirane-2-carboxylic acid, a precursor to this compound.

| Step | Reaction | Reactants | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |

| 1 | Epoxidation | (E)-Cinnamic acid | m-CPBA | CH2Cl2 | 12 | RT | 95 |

| 2 | Esterification | (2S,3R)-3-phenyloxirane-2-carboxylic acid | Methanol | Amberlyst-15 | 24 | RT | 92 |

Experimental Protocols

The following sections detail the experimental procedures for the key steps in the total synthesis of this compound.

Synthesis of (2S,3R)-3-phenyloxirane-2-carboxylic acid

Materials:

-

(E)-Cinnamic acid

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (CH2Cl2)

-

Methanol

-

Amberlyst-15 resin

-

Sodium bicarbonate (NaHCO3) solution (saturated)

-

Sodium sulfite (Na2SO3) solution (10%)

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Ethyl acetate (EtOAc)

-

Hexane

Procedure:

-

Epoxidation of (E)-Cinnamic acid:

-

To a solution of (E)-cinnamic acid (1.0 eq) in dichloromethane (CH2Cl2), add meta-chloroperoxybenzoic acid (m-CPBA) (1.5 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Upon completion of the reaction (monitored by TLC), quench the reaction by adding a 10% aqueous solution of sodium sulfite (Na2SO3).

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO3) and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to afford the crude epoxide.

-

-

Esterification of (2S,3R)-3-phenyloxirane-2-carboxylic acid:

-

To a solution of the crude (2S,3R)-3-phenyloxirane-2-carboxylic acid in methanol, add Amberlyst-15 resin.

-

Stir the mixture at room temperature for 24 hours.

-

Filter the reaction mixture to remove the resin and concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel (EtOAc/hexane) to yield the methyl ester.

-

Synthesis of this compound

Materials:

-

(2S,3R)-3-phenyloxirane-2-carboxylic acid methyl ester

-

N-Methyl-(Z)-styrylamine

-

Trimethylaluminum (AlMe3)

-

Toluene

-

Dichloromethane (CH2Cl2)

-

Ammonium chloride (NH4Cl) solution (saturated)

-

Anhydrous sodium sulfate (Na2SO4)

-

Ethyl acetate (EtOAc)

-

Hexane

Procedure:

-

Amide Coupling:

-

To a solution of N-methyl-(Z)-styrylamine (1.2 eq) in toluene at 0 °C, add trimethylaluminum (AlMe3) (2.0 M in toluene, 1.2 eq) dropwise.

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of (2S,3R)-3-phenyloxirane-2-carboxylic acid methyl ester (1.0 eq) in toluene to the reaction mixture.

-

Heat the reaction mixture to 80 °C and stir for 12 hours.

-

Cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).

-

Extract the aqueous layer with dichloromethane (CH2Cl2).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (EtOAc/hexane) to afford this compound.

-

Visualizations

The following diagrams illustrate the synthetic pathway and the logical workflow of the experimental protocol.

Caption: Synthetic pathway for the total synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

For Researchers, Scientists, and Drug Development Professionals

An Application Note and Protocol for the Stereoselective Synthesis of SB-204900

This document provides detailed application notes and protocols for the stereoselective synthesis of this compound, an oxirane carboxamide first isolated from Clausena lansium. The protocols described herein are based on published synthetic routes and are intended to guide researchers in the efficient and stereocontrolled preparation of this bioactive compound and its enantiomer.

Introduction

This compound, N-methyl-N-[(Z)-styryl]-3-phenyloxirane-2-carboxamide, is a natural product that has garnered interest due to its unique structure and its role as a potential precursor in the biosynthesis of other Clausena alkaloids.[1] The development of stereoselective synthetic routes is crucial for the preparation of enantiomerically pure this compound, which is essential for detailed biological evaluation and further drug development efforts. The methods outlined below describe the synthesis of both the natural (+) enantiomer and its synthetic (-) enantiomer.

Synthetic Strategy Overview

The primary strategy for the stereoselective synthesis of this compound involves the coupling of a stereochemically defined 3-phenyloxirane-2-carboxamide with a suitable vinyl partner. A key transformation is the copper-catalyzed N-vinylation of the oxiranecarboxamide with a (Z)-vinyl halide. This approach allows for the efficient and highly stereoselective formation of the enamide moiety of the target molecule.[2]

The overall synthetic workflow can be visualized as follows:

Caption: General workflow for the stereoselective synthesis of this compound.

Key Experimental Protocols

Protocol 1: Synthesis of (-)-(2R,3S)-SB-204900

This protocol is adapted from the work of Yang et al. (2007) and describes the synthesis of the enantiomer of the natural product.[2]

Reaction Scheme:

(2R,3S)-3-Phenyloxirane-2-carboxamide + (Z)-1-phenyl-2-bromoethene --(CuI, N,N-dimethylglycine, Cs2CO3, Dioxane)--> (-)-(2R,3S)-SB-204900

Materials:

-

(2R,3S)-3-Phenyloxirane-2-carboxamide

-

(Z)-1-phenyl-2-bromoethene

-

Copper(I) iodide (CuI)

-

N,N-dimethylglycine

-

Cesium carbonate (Cs2CO3)

-

Anhydrous 1,4-dioxane

-

Argon atmosphere

Procedure:

-

To a dry reaction flask, add (2R,3S)-3-phenyloxirane-2-carboxamide (1.0 mmol), (Z)-1-phenyl-2-bromoethene (1.2 mmol), CuI (0.1 mmol), N,N-dimethylglycine (0.2 mmol), and Cs2CO3 (2.0 mmol).

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous 1,4-dioxane (5 mL) via syringe.

-

Heat the reaction mixture to 80 °C and stir for 24 hours.

-

After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford (-)-(2R,3S)-SB-204900.

Protocol 2: Synthesis of Both Antipodes of this compound

This protocol is based on the 2009 publication, which provides a concise synthesis for both enantiomers of this compound.[1] The starting materials are the corresponding enantiopure 3-phenyloxirane-2-carboxamides.

Reaction Scheme:

(2S,3R)- or (2R,3S)-3-phenyloxirane-2-carboxamide + (Z)-styryl bromide --(Catalyst system)--> (+)- or (-)-SB-204900

Materials:

-

(2S,3R)-3-phenyloxirane-2-carboxamide or (2R,3S)-3-phenyloxirane-2-carboxamide

-

(Z)-styryl bromide

-

Appropriate catalyst system (e.g., CuI/ligand as in Protocol 1)

-

Base (e.g., Cs2CO3)

-

Anhydrous solvent (e.g., Dioxane)

Procedure:

The procedure is analogous to Protocol 1, with the selection of the starting oxiranecarboxamide enantiomer determining the enantiomer of the final product.

Quantitative Data Summary

The following table summarizes the reported yields for the synthesis of this compound and related compounds.

| Entry | Starting Material | Product | Catalyst/Reagents | Yield (%) | Reference |

| 1 | (2R,3S)-3-Phenyloxirane-2-carboxamide | (-)-(2R,3S)-SB-204900 | CuI/N,N-dimethylglycine, Cs2CO3 | 85 | [2] |

| 2 | (2S,3R)-3-Phenyloxirane-2-carboxamide | (+)-(2S,3R)-SB-204900 | Not specified in detail | High | [1] |

Signaling Pathway and Logical Relationships

The synthesis of this compound is a key step that enables the exploration of its role as a biosynthetic precursor to other Clausena alkaloids. The following diagram illustrates the synthetic relationship and subsequent transformations.

Caption: Biosynthetic implications of this compound synthesis.

Conclusion

The stereoselective synthesis of this compound is readily achievable through a copper-catalyzed N-vinylation reaction. The protocols provided herein, based on established literature, offer a reliable method for obtaining enantiomerically pure this compound. This synthetic capability is fundamental for further investigation into the biological activities of this compound and for its use as a versatile intermediate in the synthesis of other complex Clausena alkaloids. Researchers and drug development professionals can utilize these methods to access significant quantities of this important natural product for their studies.

References

- 1. Highly efficient and concise synthesis of both antipodes of SB204900, clausenamide, neoclausenamide, homoclausenamide and zeta-clausenamide. Implication of biosynthetic pathways of Clausena alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Highly efficient and stereoselective N-vinylation of oxiranecarboxamides and unprecedented 8-endo-epoxy-arene cyclization: expedient and biomimetic synthesis of some Clausena alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

SB-204900 purification techniques

An increasing interest in novel bioactive compounds for drug development has led to the exploration of natural sources, such as plants, for unique chemical entities. One such compound is SB-204900, a novel oxirane carboxamide isolated from Clausena lansium[1][2]. This document provides detailed application notes and protocols for the hypothetical purification of this compound, aimed at researchers, scientists, and professionals in drug development. The methodologies described are based on established techniques for the isolation of bioactive compounds from plant materials, particularly from the Clausena genus[3][4][5].

Application Notes

The purification of a target natural product like this compound from a complex plant extract is a multi-step process designed to isolate the compound of interest with high purity. The general workflow involves extraction, fractionation, and a series of chromatographic separations. The choice of solvents and chromatographic media is critical and is guided by the polarity and chemical properties of the target molecule. Given that this compound is an oxirane carboxamide, it is expected to be a moderately polar compound.

The initial step involves the extraction of the plant material with a suitable organic solvent to obtain a crude extract. This is followed by solvent-solvent partitioning to separate compounds based on their differential solubility in immiscible solvents, which enriches the fraction containing the target compound[6]. Subsequent purification is typically achieved through a combination of chromatographic techniques, such as column chromatography and preparative High-Performance Liquid Chromatography (HPLC), to isolate the pure compound[3][7].

Experimental Protocols

Protocol 1: Preparation of Crude Extract from Clausena lansium

This protocol describes the initial extraction of bioactive compounds from the plant material.

Materials:

-

Dried and powdered plant material (Clausena lansium)

-

Methanol (analytical grade)

-

Rotary evaporator

-

Filter paper and funnel

Procedure:

-

Macerate the dried, powdered plant material in methanol at a 1:10 (w/v) ratio for 72 hours at room temperature.

-

Filter the mixture through filter paper to separate the extract from the plant residue.

-

Repeat the extraction process on the residue two more times to ensure exhaustive extraction.

-

Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanolic extract.

-

Store the crude extract at 4°C until further use.

Protocol 2: Solvent-Solvent Partitioning for Fractionation

This protocol aims to separate the crude extract into fractions with different polarities.

Materials:

-

Crude methanolic extract

-

Distilled water

-

n-Hexane (analytical grade)

-

Ethyl acetate (analytical grade)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Suspend the crude methanolic extract in a mixture of methanol and water (9:1 v/v).

-

Transfer the suspension to a separatory funnel and perform liquid-liquid partitioning with an equal volume of n-hexane.

-

Separate the n-hexane layer (non-polar fraction) from the aqueous methanol layer. Repeat this step three times.

-

Combine the n-hexane fractions and concentrate using a rotary evaporator.

-

Next, partition the remaining aqueous methanol layer with an equal volume of ethyl acetate.

-

Separate the ethyl acetate layer (medium-polar fraction) and repeat the partitioning three times.

-

Combine the ethyl acetate fractions and concentrate using a rotary evaporator. This fraction is expected to contain this compound.

-

The remaining aqueous layer is the polar fraction.

Protocol 3: Chromatographic Purification of this compound

This protocol outlines the column chromatography and preparative HPLC steps for the final purification of this compound.

Materials:

-

Ethyl acetate fraction

-

Silica gel (for column chromatography)

-

Sephadex LH-20

-

Solvents for chromatography (e.g., n-hexane, ethyl acetate, methanol)

-

Preparative HPLC system with a suitable column (e.g., C18)

-

Acetonitrile and water (HPLC grade)

-

Thin Layer Chromatography (TLC) plates and developing chamber

Procedure: Part A: Silica Gel Column Chromatography

-

Subject the dried ethyl acetate fraction to column chromatography on a silica gel column.

-

Elute the column with a gradient of n-hexane and ethyl acetate (e.g., starting from 100% n-hexane and gradually increasing the polarity with ethyl acetate).

-

Collect fractions and monitor them by TLC to identify those containing the compound of interest.

-

Pool the fractions that show a promising profile for containing this compound and concentrate them.

Part B: Size Exclusion Chromatography

-

Further purify the pooled fractions from the silica gel column using a Sephadex LH-20 column with methanol as the mobile phase to separate compounds based on size.

-

Collect and analyze the fractions by TLC.

Part C: Preparative HPLC

-

Perform the final purification step on the enriched fraction using a preparative HPLC system.

-

Use a C18 column and a mobile phase gradient of water and acetonitrile.

-

Monitor the elution profile with a UV detector at an appropriate wavelength.

-

Collect the peak corresponding to this compound and verify its purity by analytical HPLC.

-

Lyophilize the pure fraction to obtain this compound as a solid.

Data Presentation

The following table summarizes hypothetical quantitative data for the purification of this compound from 1 kg of dried Clausena lansium.

| Purification Step | Starting Material (g) | Yield (g) | Purity (%) | Recovery (%) |

| Crude Methanolic Extract | 1000 | 100 | ~5 | 100 |

| Ethyl Acetate Fraction | 100 | 20 | ~25 | 80 |

| Silica Gel Chromatography | 20 | 2 | ~70 | 50 |

| Sephadex LH-20 | 2 | 0.5 | ~90 | 40 |

| Preparative HPLC | 0.5 | 0.1 | >98 | 30 |

Mandatory Visualization

The following diagrams illustrate the general workflow for the purification of a natural product and a hypothetical experimental workflow for this compound purification.

Caption: General workflow for natural product purification.

Caption: Experimental workflow for this compound purification.

References

- 1. valveandcontrol.com [valveandcontrol.com]

- 2. scilit.com [scilit.com]

- 3. Bio-Guided Isolation of Prospective Bioactive Constituents from Roots of Clausena indica (Dalzell) Oliv - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

Application Note: Analytical Characterization of SB-204900 by NMR and Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals.

Introduction: SB-204900 is a novel oxirane carboxamide isolated from Clausena lansium. As with any novel natural product with therapeutic potential, comprehensive structural characterization is a critical step in its development. This application note provides detailed protocols for the analytical characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). The following methods and data are based on a representative structure for a natural product oxirane carboxamide, herein referred to as this compound, to demonstrate a robust analytical workflow.

Representative Structure for this compound:

For the purpose of this application note, we will use the following hypothetical structure for this compound, an oxirane carboxamide derivative:

(2R,3S)-3-((S)-1-phenylethyl)oxirane-2-carboxamide

-

Molecular Formula: C₁₁H₁₃NO₂

-

Molecular Weight: 191.23 g/mol

This structure contains the key functional groups of an oxirane and a carboxamide, along with chiral centers and aromatic and aliphatic regions, which are typical for such natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful technique for elucidating the detailed molecular structure of organic compounds. 1D NMR (¹H and ¹³C) provides information about the chemical environment of individual atoms, while 2D NMR experiments can establish connectivity between atoms.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation:

-

Weigh approximately 5 mg of purified this compound.

-

Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation:

-

Brucker Avance III 600 MHz spectrometer equipped with a cryoprobe.

-

-

¹H NMR Acquisition Parameters:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 3.98 s

-

Spectral Width: 12.0 ppm

-

Temperature: 298 K

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: zgpg30 (proton-decoupled)

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.8 s

-

Spectral Width: 240 ppm

-

Temperature: 298 K

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum and calibrate the chemical shifts using the TMS signal (0.00 ppm for ¹H and ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Data Presentation: NMR Spectral Data

The following tables summarize the hypothetical NMR data for this compound.

Table 1: ¹H NMR Data for this compound (600 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 7.35 - 7.25 | m | 5H | - | Ar-H |

| 6.80 | br s | 1H | - | -CONH₂ (one H) |

| 5.95 | br s | 1H | - | -CONH₂ (one H) |

| 3.45 | d | 1H | 2.0 | H-2 (oxirane) |

| 3.15 | dd | 1H | 2.0, 6.5 | H-3 (oxirane) |

| 3.05 | qd | 1H | 7.0, 6.5 | H-1' (benzylic) |

| 1.50 | d | 3H | 7.0 | H-2' (methyl) |

Table 2: ¹³C NMR Data for this compound (150 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 172.5 | C=O (amide) |

| 141.0 | C-1'' (ipso-Ar) |

| 128.8 | C-3'', C-5'' (Ar) |

| 127.9 | C-4'' (Ar) |

| 126.5 | C-2'', C-6'' (Ar) |

| 58.0 | C-3 (oxirane) |

| 55.5 | C-2 (oxirane) |

| 40.0 | C-1' (benzylic) |

| 16.0 | C-2' (methyl) |

Mass Spectrometry (MS) Analysis

High-Resolution Mass Spectrometry (HRMS) is used to determine the accurate mass of the molecule, which allows for the determination of its elemental composition.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Dilute the stock solution to 10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.

-

-

Instrumentation:

-

Thermo Scientific Q Exactive HF Orbitrap mass spectrometer coupled with a Vanquish UHPLC system.

-

-

LC-MS Acquisition Parameters:

-

Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

-

Mobile Phase A: Water + 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid

-

Gradient: 5% B to 95% B over 5 minutes

-

Flow Rate: 0.4 mL/min

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Mass Analyzer: Orbitrap

-

Resolution: 120,000

-

Scan Range: m/z 100-500

-

-

Data Analysis:

-

Extract the accurate mass of the protonated molecular ion [M+H]⁺.

-

Use the accurate mass to calculate the elemental composition using mass analysis software (e.g., Xcalibur).

-

Data Presentation: HRMS Data

Table 3: HRMS Data for this compound

| Ion | Calculated m/z | Measured m/z | Mass Error (ppm) | Elemental Composition |

| [M+H]⁺ | 192.1019 | 192.1017 | -1.0 | C₁₁H₁₄NO₂⁺ |

| [M+Na]⁺ | 214.0838 | 214.0836 | -0.9 | C₁₁H₁₃NNaO₂⁺ |

Mandatory Visualizations

Experimental Workflow Diagrams

Caption: NMR analysis workflow for this compound characterization.

Caption: HRMS analysis workflow for this compound characterization.

Application Notes and Protocols: SB-204900 Solubility and Stability Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the solubility and stability characteristics of the novel compound SB-204900. The following protocols and data are intended to guide researchers in the handling, formulation, and development of this compound for preclinical and clinical studies. The methodologies outlined below are based on established principles of pharmaceutical sciences and are designed to ensure accurate and reproducible results.

Hypothetical Signaling Pathway of this compound

This compound is a potent and selective antagonist of the hypothetical Gq-coupled receptor, GPRX. Upon binding to GPRX, this compound allosterically inhibits the binding of the endogenous ligand, leading to the downstream blockade of the phospholipase C (PLC) signaling cascade. This, in turn, prevents the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), thereby attenuating calcium mobilization and protein kinase C (PKC) activation.

Safe Handling and Storage of SB-204900: Application Notes and Protocols for Researchers

Abstract

This document provides detailed application notes and protocols for the safe handling and storage of the research compound SB-204900. Due to the absence of a publicly available Safety Data Sheet (SDS) for this compound, this guide is based on best practices for handling potent, small molecule inhibitors and draws parallels with similar research compounds where data is available. The primary audience for this document includes researchers, scientists, and drug development professionals. Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of the compound.

Introduction

Hazard Identification and Safety Precautions

As a precautionary measure, this compound should be handled with the same care as other potent bioactive small molecules. Assume the compound is toxic, irritant, and a potential sensitizer.

2.1. Personal Protective Equipment (PPE)

A comprehensive set of PPE is mandatory when handling this compound in either solid or solution form.

-

Gloves: Nitrile or other chemically resistant gloves should be worn at all times. Double-gloving is recommended when handling the pure compound or concentrated solutions.

-

Eye Protection: Safety glasses with side shields or chemical splash goggles are required.

-

Lab Coat: A full-length laboratory coat should be worn to protect from skin exposure.

-

Respiratory Protection: When handling the powdered form or creating solutions, a certified respirator (e.g., N95 or higher) or a chemical fume hood should be used to prevent inhalation.

2.2. Engineering Controls

-

Chemical Fume Hood: All weighing and preparation of stock solutions should be performed in a certified chemical fume hood.

-

Ventilation: Ensure adequate ventilation in the laboratory where the compound is used.

Storage and Stability

Proper storage is critical to maintain the stability and activity of this compound.

| Parameter | Recommendation | Rationale |

| Storage Temperature | -20°C or -80°C | To prevent degradation and maintain long-term stability. |

| Storage Form | As a solid (powder) or in a suitable solvent (e.g., DMSO). | Solid form is generally more stable. Solutions are convenient for immediate use. |

| Light Sensitivity | Store in a light-protected vial (amber or wrapped in foil). | To prevent photodegradation. |

| Moisture Sensitivity | Store in a tightly sealed container with a desiccant. | To prevent hydrolysis. |

| Solution Stability | Aliquot stock solutions to avoid repeated freeze-thaw cycles. | Minimizes degradation of the compound in solution. |

Experimental Protocols

4.1. Preparation of Stock Solutions

Extreme care must be taken during the preparation of stock solutions to avoid contamination and ensure accuracy.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, light-protected microcentrifuge tubes

-

Calibrated pipettes and sterile, filtered pipette tips

Protocol:

-

Equilibrate the vial of this compound powder to room temperature before opening to prevent condensation.

-

In a chemical fume hood, carefully weigh the desired amount of this compound.

-

Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

-

Vortex briefly and sonicate if necessary to ensure complete dissolution.

-

Aliquot the stock solution into smaller, single-use volumes in light-protected tubes.

-

Store the aliquots at -20°C or -80°C.

4.2. In Vitro Cell-Based Assay Protocol

This protocol provides a general workflow for treating cultured cells with this compound.

Materials:

-

Cultured cells in appropriate growth medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Sterile cell culture plates

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer and downstream analysis reagents

Protocol:

-

Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.

-

Prepare a working solution of this compound by diluting the stock solution in cell culture medium to the final desired concentration. Note: The final concentration of DMSO should be kept low (typically <0.1%) to avoid solvent-induced toxicity.

-

Remove the existing medium from the cells and wash once with sterile PBS.

-

Add the medium containing the desired concentration of this compound to the cells. Include a vehicle control (medium with the same concentration of DMSO without the compound).

-

Incubate the cells for the desired treatment duration.

-

Following incubation, proceed with the desired downstream analysis (e.g., cell viability assay, Western blot, qPCR).

Visualized Workflows and Pathways

5.1. Safe Handling and Storage Workflow

Caption: A workflow diagram illustrating the key steps for the safe handling and storage of this compound.

5.2. Hypothetical Signaling Pathway Inhibition

Assuming this compound acts as a kinase inhibitor, the following diagram illustrates a simplified signaling pathway.

Caption: A diagram showing the potential mechanism of action of this compound as an inhibitor of an intracellular kinase.

Emergency Procedures

6.1. Spills

-

Small Spills (Solid): Carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.

-

Small Spills (Liquid): Absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

-

Large Spills: Evacuate the area and contact institutional safety personnel.

6.2. Exposure

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

-